Eltrombopag-Amid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

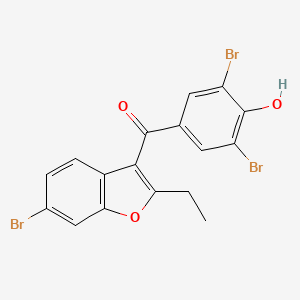

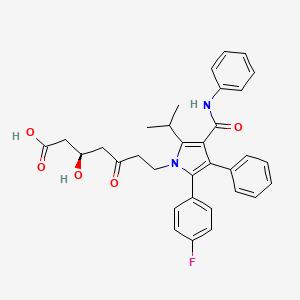

Eltrombopag Amide is a synthetic small-molecule thrombopoietin receptor agonist. It is primarily used to treat conditions such as chronic immune thrombocytopenia and thrombocytopenia associated with chronic hepatitis C. The compound works by stimulating the production of platelets in the bone marrow, thereby increasing platelet counts in patients with these conditions .

Wissenschaftliche Forschungsanwendungen

Eltrombopag Amide has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies involving thrombopoietin receptor agonists.

Biology: Investigated for its role in cellular processes and its interaction with various biological molecules.

Industry: Employed in the pharmaceutical industry for the development of new therapeutic agents.

Wirkmechanismus

Target of Action

Eltrombopag Amide primarily targets the thrombopoietin receptor (TPO receptor) . This receptor plays a crucial role in the production of platelets from megakaryocytes in the bone marrow .

Mode of Action

Eltrombopag Amide interacts with the transmembrane domain of the human TPO receptor . Unlike the natural ligand, thrombopoietin, Eltrombopag Amide binds to a region of the TPO receptor that is distant from the TPO binding site . This unique binding site allows Eltrombopag Amide to confer synergistic effects with endogenous TPO rather than competing for binding . Upon binding, Eltrombopag Amide activates the TPO receptor and downstream signaling pathways .

Biochemical Pathways

The activation of the TPO receptor by Eltrombopag Amide leads to the stimulation of intracellular signal transduction pathways, including the JAK-STAT signaling pathway . This results in increased proliferation and differentiation of megakaryocytes .

Pharmacokinetics

Eltrombopag Amide undergoes extensive hepatic metabolism via CYP1A2 and CYP2C8 oxidation and UGT1A1 and UGT1A3 glucuronidation . The compound is excreted in feces (59%, 20% as unchanged drug) and urine (31%, as metabolites) . The pharmacokinetics of Eltrombopag Amide are dose-dependent and linear .

Result of Action

The primary result of Eltrombopag Amide’s action is a rapid and sustainable increase in platelet counts . This significantly reduces bleeding and is well tolerated in patients with immune thrombocytopenia (ITP) . It has also shown promise in treating thrombocytopenia associated with various other etiologies .

Action Environment

The efficacy of Eltrombopag Amide can be influenced by various environmental factors. For instance, the onset time of Eltrombopag Amide can vary, with the shortest onset time being 5 days and the median onset time being 14 days . Additionally, the compound’s action may be influenced by the patient’s genetic makeup, as suggested by the observed inter-ethnic difference in AUC .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Eltrombopag Amide involves several steps, including the formation of key intermediates and their subsequent reactions. The process typically starts with the preparation of a benzoic acid derivative, which is then subjected to various chemical transformations such as amide formation, cyclization, and functional group modifications .

Industrial Production Methods: Industrial production of Eltrombopag Amide follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, involving stringent reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: Eltrombopag Amide undergoes several types of chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to yield the final Eltrombopag Amide compound .

Vergleich Mit ähnlichen Verbindungen

Romiplostim: Another thrombopoietin receptor agonist used to treat thrombocytopenia.

Avatrombopag: Similar to Eltrombopag Amide but with fewer restrictions in dosing and monitoring.

Uniqueness: Eltrombopag Amide is unique in its ability to chelate iron, which adds an additional layer of therapeutic potential, particularly in conditions involving iron overload . This property is not shared by other thrombopoietin receptor agonists like Romiplostim and Avatrombopag .

Eigenschaften

CAS-Nummer |

1246929-02-1 |

|---|---|

Molekularformel |

C25H23N5O3 |

Molekulargewicht |

441.48 |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

3'-[(2Z)-2-[1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazinyl]-2'-hydroxy-[1,1'-Biphenyl]-3-carboxamide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

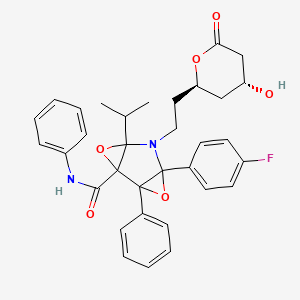

![Calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601605.png)

![Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate](/img/structure/B601623.png)